N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide
Description
The compound N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide is a hybrid heterocyclic molecule featuring two distinct moieties: a 4,5,6,7-tetrahydro-1-benzothiophen-2-yl core linked via a carbamoyl group to a 6-methyl-4-oxo-4H-chromene-2-carboxamide scaffold. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related molecules exhibit antimicrobial, antifungal, and anti-inflammatory activities, suggesting plausible therapeutic applications .
Properties
Molecular Formula |
C23H24N2O5S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H24N2O5S/c1-13-7-8-17-15(11-13)16(26)12-18(30-17)21(27)25-23-20(22(28)24-9-10-29-2)14-5-3-4-6-19(14)31-23/h7-8,11-12H,3-6,9-10H2,1-2H3,(H,24,28)(H,25,27) |
InChI Key |
ZLOJTRDCWDNKCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene ring and the chromene moiety. Common synthetic routes may involve:
Formation of Benzothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Formation of Chromene Moiety: This step may involve the use of chromene precursors and appropriate catalysts to facilitate the cyclization process.
Coupling Reactions: The final step involves coupling the benzothiophene and chromene moieties using reagents such as carbamoyl chlorides and methoxyethylamines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the carbamoyl and methoxyethyl groups, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
- Core Heterocycles : The tetrahydro-benzothiophene in the target compound differs from benzothiazole (in 4g) and benzofuran (in ) in heteroatom composition (S vs. N/O), affecting electronic properties and binding interactions .
- Substituents : The 2-methoxyethyl group in the target compound contrasts with halogenated aryl groups (e.g., 4-chlorophenyl in 4g ), which may reduce toxicity while maintaining solubility .
- Linkers : The carbamoyl linker is conserved across analogs, but its position and adjacent groups modulate steric and electronic effects .
Biological Activity
N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound notable for its diverse biological activities. The structural features of this compound include a benzothiophene moiety fused with a chromene structure, which contributes to its potential pharmacological properties. This article will delve into the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O4S |
| Molecular Weight | 424.51 g/mol |
| CAS Number | 898619-90-4 |
| IUPAC Name | This compound |
Antiviral Properties
Research indicates that compounds structurally similar to this compound exhibit significant antiviral activities. For example, studies have shown that derivatives of this compound can inhibit viral replication in various cell lines.
In a recent study focusing on antiviral activity against the OC43 strain of coronavirus, the compound demonstrated an IC50 (half-maximal inhibitory concentration) value indicating potent activity against viral replication. The selectivity index (SI) was also calculated to assess toxicity versus efficacy in cellular models .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for viral replication and cellular metabolism.
- Receptor Interaction : Binding to cellular receptors may modulate signaling pathways that are essential for viral entry and replication.
- Oxidative Stress Modulation : The compound's ability to influence oxidative stress pathways could play a role in its antiviral efficacy.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of the compound. Recent cytotoxicity tests on various human cell lines (MRC-5 and HCT-8) revealed that the compound exhibits low toxicity levels with CC50 values significantly higher than those of standard antiviral agents like chloroquine .
| Cell Line | CC50 (µM) | MTC (µM) | IC50 (µM) | SI |
|---|---|---|---|---|
| MRC-5 | 670 ± 29 | 320 | - | - |
| HCT-8 | 580 ± 25 | 320 | 100 ± 4 | 5.8 |
Study on Antiviral Activity
A study published in early 2023 evaluated novel derivatives of chromene-based compounds for their antiviral properties against respiratory viruses. This compound was included in a screening process that highlighted its potential as an effective antiviral agent with a favorable safety profile .
Enzyme Interaction Studies
Another significant aspect of research has focused on how this compound interacts with specific enzymes involved in neurotransmitter metabolism. It has been shown to act as an inhibitor of monoamine oxidase (MAO), which is critical for the degradation of neurotransmitters such as serotonin and dopamine. This interaction suggests potential applications in treating neurological disorders where these neurotransmitters are dysregulated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
